Cas no 2094129-06-1 (3-(Prop-2-enamido)oxane-3-carboxamide)
3-(Prop-2-enamido)oxane-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2094129-06-1
- 3-(prop-2-enoylamino)oxane-3-carboxamide
- EN300-7522229
- AKOS033849946
- 3-(prop-2-enamido)oxane-3-carboxamide
- 3-(Prop-2-enamido)oxane-3-carboxamide
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- Inchi: 1S/C9H14N2O3/c1-2-7(12)11-9(8(10)13)4-3-5-14-6-9/h2H,1,3-6H2,(H2,10,13)(H,11,12)
- InChI Key: XVFUBTZQQXBEAH-UHFFFAOYSA-N
- SMILES: O1CCCC(C(N)=O)(C1)NC(C=C)=O
Computed Properties
- Exact Mass: 198.10044231g/mol
- Monoisotopic Mass: 198.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 81.4Ų
3-(Prop-2-enamido)oxane-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7522229-0.05g |
3-(prop-2-enamido)oxane-3-carboxamide |
2094129-06-1 | 95% | 0.05g |
$246.0 | 2024-05-23 |
3-(Prop-2-enamido)oxane-3-carboxamide Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 3-(Prop-2-enamido)oxane-3-carboxamide
Research Brief on 3-(Prop-2-enamido)oxane-3-carboxamide (CAS: 2094129-06-1): Recent Advances and Applications
3-(Prop-2-enamido)oxane-3-carboxamide (CAS: 2094129-06-1) is a novel chemical entity that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique oxane-carboxamide scaffold, has shown promising potential in various therapeutic applications, including but not limited to anti-inflammatory, antimicrobial, and anticancer activities. Recent studies have explored its mechanism of action, pharmacokinetic properties, and synthetic pathways, making it a subject of intense scientific inquiry.
One of the key areas of research has been the compound's role as a modulator of specific biological pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-(Prop-2-enamido)oxane-3-carboxamide exhibits selective inhibition of certain enzymes involved in inflammatory responses. The study utilized in vitro and in vivo models to validate its efficacy, showing a significant reduction in pro-inflammatory cytokines without notable cytotoxicity. These findings suggest its potential as a lead compound for developing new anti-inflammatory drugs.
Another notable advancement is the optimization of the synthetic route for 3-(Prop-2-enamido)oxane-3-carboxamide. A recent publication in Organic & Biomolecular Chemistry detailed a more efficient and scalable synthesis method, which could facilitate large-scale production for further preclinical and clinical studies. The new synthetic approach reduces the number of steps and improves overall yield, addressing previous challenges associated with its production.
In the context of antimicrobial applications, preliminary data from a 2024 study in Antimicrobial Agents and Chemotherapy indicated that 3-(Prop-2-enamido)oxane-3-carboxamide exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound's unique mechanism, which involves disruption of bacterial cell wall synthesis, sets it apart from existing antibiotics and could help combat rising antibiotic resistance.
Looking ahead, ongoing research is focused on elucidating the compound's full therapeutic potential and addressing any limitations, such as solubility and bioavailability. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. The versatility of 3-(Prop-2-enamido)oxane-3-carboxamide underscores its importance as a valuable tool in drug discovery and development.
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